2-Bromo-5-chloro-4-methoxypyridine
Description
2-Bromo-5-chloro-4-methoxypyridine (CAS: 1211520-39-6) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents (bromo and chloro) and electron-donating methoxy group. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its safety profile includes hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
2-bromo-5-chloro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABZWNZVXSCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-methoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-4-methoxypyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-chloro-4-methoxypyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary widely, depending on the specific derivative or conjugate used in the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Positioning
The reactivity and applications of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of 2-Bromo-5-chloro-4-methoxypyridine and its analogs:
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Substituent Effects: The methoxy group at C4 in 2-Bromo-5-chloro-4-methoxypyridine acts as an electron donor, stabilizing intermediates in coupling reactions. Bromine at C2 (target compound) vs. C3 (CAS 102830-75-1) affects steric accessibility for cross-coupling reactions .
Reactivity :
- 5-Bromo-2-chloro-4-methoxypyridine (CAS 52311-48-5) shows higher reactivity in Suzuki-Miyaura couplings due to the para-methoxy group enhancing electron density at the brominated position .
- 4-Bromo-5-chloro-2-methylpyridine (CAS 867279-13-8) lacks a methoxy group, reducing polarity and making it more suitable for hydrophobic environments .
Table 2: Commercial Availability and Pricing
| Compound Name | CAS Number | Purity | Price (1g) | Supplier |
|---|---|---|---|---|
| 2-Bromo-5-chloro-4-methoxypyridine | 1211520-39-6 | 95% | €36.00 | CymitQuimica |
| 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 | 95% | €7,200.00 | TCI Chemicals |
| 4-Bromo-2-chloro-5-methoxypyridine | 1033610-45-5 | N/A | N/A | ChemWhat |
- Cost Drivers : The high price of 3-Bromo-5-chloro-2-methoxypyridine (€7,200/g) reflects complex synthesis steps, whereas the target compound’s lower cost (€36/g) suggests scalable production routes .
Biological Activity
2-Bromo-5-chloro-4-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, anticancer and antimicrobial properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C6H5BrClN and features a pyridine ring substituted with bromine, chlorine, and methoxy groups. These functional groups significantly influence its reactivity and interactions with biological targets.
Anticancer Mechanism
2-Bromo-5-chloro-4-methoxypyridine exhibits cytotoxic effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly affecting cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines by damaging mitochondrial functions and triggering apoptotic pathways.
Antimicrobial Mechanism
The antimicrobial activity of this compound is hypothesized to involve interference with bacterial cell wall synthesis or metabolic pathways. Its structural components may enhance binding to bacterial targets, although specific mechanisms remain under investigation.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. For example, it has been tested against breast cancer cell lines MDA-MB-231 and MCF-7, demonstrating significant cytotoxicity.
Table 1: IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 20 |
| MCF-7 | 0.7 |
| NIH/3T3 (Normal) | >100 |
The selective toxicity observed indicates its potential for therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. While specific data on 2-Bromo-5-chloro-4-methoxypyridine is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Breast Cancer Treatment
A study involving BALB/c nude mice bearing MDA-MB-231 tumors demonstrated that treatment with 2-Bromo-5-chloro-4-methoxypyridine resulted in a significant reduction in tumor volume (79.7%) after four weeks without severe toxicity reported. This suggests its viability as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of similar pyridine derivatives indicated that modifications could enhance antibacterial activity. Although specific results for 2-Bromo-5-chloro-4-methoxypyridine were not detailed, trends suggest a potential for effective antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
